1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-
CAS No.:
Cat. No.: VC19052789
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrN3 |
|---|---|
| Molecular Weight | 236.07 g/mol |
| IUPAC Name | 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C9H6BrN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2 |
| Standard InChI Key | UGCVNJNJRJXKFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C2=NC=C(C=C21)Br)CC#N |
Introduction
Physicochemical Properties and Structural Characteristics
Molecular Architecture
The core structure of 1H-pyrrolo[2,3-b]pyridine consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-b] positions. The bromine substituent at the 5-position introduces steric and electronic effects that enhance electrophilic reactivity, while the acetonitrile group at the 1-position contributes to polarity and hydrogen-bonding potential .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrN₃ | |
| Molecular Weight | 236.07 g/mol | |
| Solubility | Moderately soluble in DMSO | |
| Storage Conditions | Ambient temperature, dry | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s solubility profile suggests compatibility with polar organic solvents, a trait critical for its use in synthetic chemistry . Its storage at ambient temperature underscores relative stability, though precautions against moisture are advised .
Synthesis and Derivative Development
Primary Synthetic Routes
The synthesis of 1H-pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- typically involves multi-step reactions starting from substituted pyrrole or pyridine precursors. A common method includes:
-
Condensation Reactions: Substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives are condensed with carbonyl compounds and nitriles under acidic conditions to form the pyrrolo[2,3-b]pyridine core.
-
Halogenation: Bromination at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine in chloroform, often requiring bases such as triethylamine to facilitate electrophilic substitution .
-
Acetonitrile Introduction: The acetonitrile group is introduced via nucleophilic substitution or palladium-catalyzed cyanation, with yields optimized through careful control of temperature and catalyst loading .
Comparative Synthesis Metrics
| Method | Yield | Conditions | Key Reagents | Source |
|---|---|---|---|---|
| Condensation | 65% | Acidic, 80–90°C | 2-Aminopyrrole, nitriles | |
| Bromination | 53–98% | 0°C to room temperature | NBS, Br₂ | |
| Suzuki Coupling | 72% | Pd(PPh₃)₂Cl₂, 80–90°C | Boronic acids |
Notably, bromination steps exhibit variable yields depending on the substitution pattern and reaction time, with optimized protocols achieving near-quantitative conversion .
Biological Activities and Mechanisms
FGFR Inhibition Profile
| FGFR Isoform | IC₅₀ (nM) | Cell Line Tested | Source |
|---|---|---|---|
| FGFR1 | 7 | 4T1 (Breast) | |
| FGFR2 | 9 | 4T1 (Breast) | |
| FGFR3 | 25 | 4T1 (Breast) |
In vitro studies reveal that derivatives of this compound induce apoptosis in 4T1 breast cancer cells at micromolar concentrations, with IC₅₀ values as low as 1.025 µM . Mechanistically, the acetonitrile group facilitates hydrogen bonding with kinase ATP-binding pockets, while the bromine atom enhances hydrophobic interactions .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s low molecular weight (236.07 g/mol) and synthetic versatility make it a promising lead for drug discovery. Key optimization strategies include:
-
Halogen Replacement: Substituting bromine with chlorine or fluorine to modulate bioavailability .
-
Acetonitrile Modifications: Replacing the nitrile group with carboxylates or amides to enhance solubility.
Comparative Bioactivity of Derivatives
These derivatives retain kinase inhibitory activity while improving pharmacokinetic profiles, underscoring the scaffold’s adaptability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume